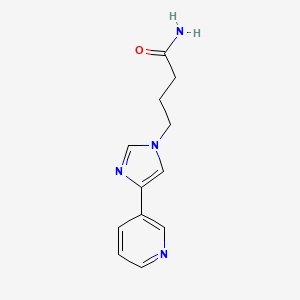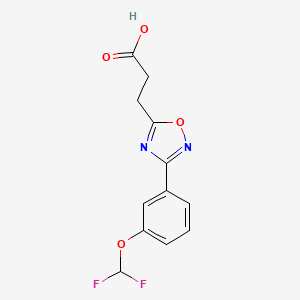
3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with a complex structure that includes a difluoromethoxy group, a phenyl ring, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)benzohydrazide with an appropriate carboxylic acid derivative under specific conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(Difluoromethoxy)phenyl)propanoic acid: A related compound with a similar structure but lacking the oxadiazole ring.
3-(3,5-Difluorophenyl)propanoic acid: Another similar compound with different substitution patterns on the phenyl ring.
3-(3,4-Dimethoxyphenyl)propanoic acid: A compound with methoxy groups instead of difluoromethoxy groups.
Uniqueness
3-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H10F2N2O4 |
|---|---|
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
3-[3-[3-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C12H10F2N2O4/c13-12(14)19-8-3-1-2-7(6-8)11-15-9(20-16-11)4-5-10(17)18/h1-3,6,12H,4-5H2,(H,17,18) |
Clé InChI |
JMHHFAHUCGMVNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)F)C2=NOC(=N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


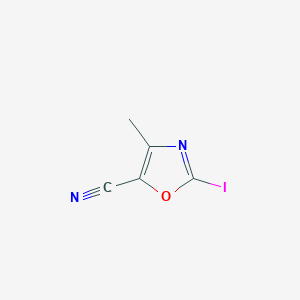
![4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11772258.png)
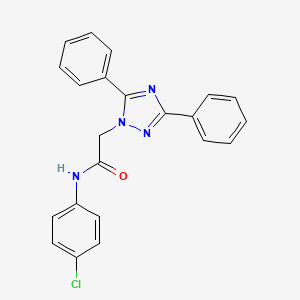
![3-Oxabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B11772273.png)
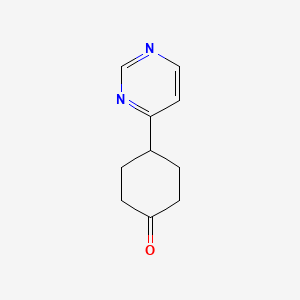
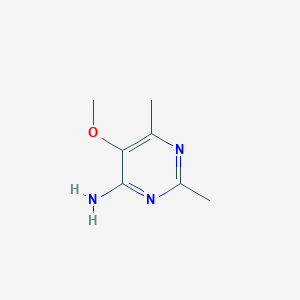

![2-(4,5-Dibromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11772293.png)
![2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11772294.png)
![1-Phenylimidazo[1,5-a]pyridine-3-thiol](/img/structure/B11772309.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide](/img/structure/B11772316.png)
![Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11772321.png)

